N-(Ethylcarbamothioyl)-N'-phenylpropionimidamide
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Overview
Description
N-(Ethylcarbamothioyl)-N’-phenylpropionimidamide is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethylcarbamothioyl group and a phenylpropionimidamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethylcarbamothioyl)-N’-phenylpropionimidamide typically involves the reaction of ethyl isothiocyanate with N-phenylpropionimidamide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(Ethylcarbamothioyl)-N’-phenylpropionimidamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Ethylcarbamothioyl)-N’-phenylpropionimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylcarbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-(Ethylcarbamothioyl)-N’-phenylpropionimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Ethylcarbamothioyl)-N’-phenylpropionimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. It may also interact with DNA and RNA, affecting gene expression and protein synthesis. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(Methylcarbamothioyl)-N’-phenylpropionimidamide
- N-(Ethylcarbamothioyl)-N’-phenylacetamide
- N-(Ethylcarbamothioyl)-N’-phenylbenzamide
Uniqueness
N-(Ethylcarbamothioyl)-N’-phenylpropionimidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and therapeutic potential, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1E)-1-(1-anilinopropylidene)-3-ethylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-3-11(15-12(16)13-4-2)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKNUKRLRCAWMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC(=S)NCC)NC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\C(=S)NCC)/NC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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